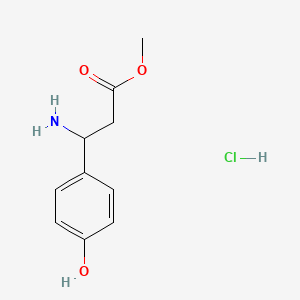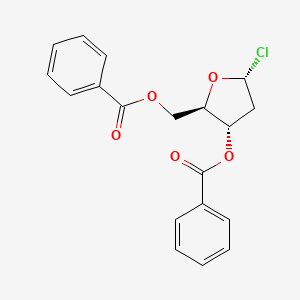
3,5-Diiodo-4-methylpyridin-2-amine
説明
“3,5-Diiodo-4-methylpyridin-2-amine” is a chemical compound . It is also known as a chemical compound .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to synthesize a series of novel pyridine derivatives .Molecular Structure Analysis
The molecular formula of “3,5-Diiodo-4-methylpyridin-2-amine” is C6H6I2N2 . The molecular weight is 359.93 .Chemical Reactions Analysis
Amines, including “3,5-Diiodo-4-methylpyridin-2-amine”, can undergo various reactions. For example, they can react with acid chlorides to form amides . They can also form imine derivatives, also known as Schiff bases, when they react with aldehydes and ketones .科学的研究の応用
Palladium-Catalysed Aminocarbonylation
The compound 3,5-Diiodo-4-methylpyridin-2-amine is utilized in palladium-catalysed aminocarbonylation reactions. Specifically, it's used as a substrate in the aminocarbonylation of diiodopyridines with carbon monoxide and various primary and secondary amines. This process facilitates the synthesis of products containing carboxamide and ketocarboxamide functionalities. Despite several possible reaction pathways, most products were synthesized as the major product in yields of synthetic interest, which signifies the potential for industrial applications in creating complex organic compounds (Takács et al., 2017).
Structural Characterization in Polymorphs and Derived 2-Aminothiazoles
The compound is pivotal in the study of polymorphism in organic chemistry. Two polymorphic forms of the derivative 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of derived 2-aminothiazoles have been described. This research provides insights into the different intermolecular hydrogen bonding patterns and the formation of distinct molecular structures, showcasing the compound's utility in studying molecular assembly and structural chemistry (Böck et al., 2020).
Role in Transition Metal-Catalyzed Hydrolysis of Imines
Research involving 3,5-Diiodo-4-methylpyridin-2-amine has contributed to understanding the transition metal-catalyzed hydrolysis of imines. It was used to synthesize Schiff bases which were further processed through coupling reactions, leading to products with hydrolysis of the imine linkages. Density functional theory (DFT) calculations provided mechanistic insight into these processes, highlighting the compound's role in facilitating and understanding complex organic reactions (Ahmad et al., 2019).
Synthesis of Novel Pyridine-Based Derivatives
The compound is integral in synthesizing novel pyridine-based derivatives, which have potential applications in various fields, including pharmaceuticals and materials science. A study utilized palladium-catalyzed Suzuki cross-coupling reactions to synthesize a series of new pyridine derivatives. The derivatives exhibited significant biological activities, such as anti-thrombolytic and biofilm inhibition activities, demonstrating the compound's relevance in medicinal chemistry and drug design (Ahmad et al., 2017).
特性
IUPAC Name |
3,5-diiodo-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJUUCBPQJIGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742641 | |
| Record name | 3,5-Diiodo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodo-4-methylpyridin-2-amine | |
CAS RN |
1353101-03-7 | |
| Record name | 3,5-Diiodo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester](/img/structure/B1427407.png)






![(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide](/img/structure/B1427417.png)
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B1427418.png)



![Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427428.png)
![Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate](/img/structure/B1427430.png)